8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Description
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS: 1439902-30-3) is a fluorinated spirocyclic quinoline derivative with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27–221.28 . Structurally, it features a quinoline moiety fused to a six-membered oxane (tetrahydropyran) ring via a spiro junction at position 2. This compound is primarily used in research settings, with purity >95% and solubility optimized in organic solvents like DMSO or ethanol .
Properties
IUPAC Name |
8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCFKJPNZXVMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C(=CC=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Polyphosphoric acid (PPA) serves as both solvent and catalyst in the one-pot formation of the quinoline core from fluorinated aniline precursors. In a representative procedure:
- Reactants : 2-fluoroaniline (11.11 g, 100 mmol) and ethyl 2-methylacetoacetate (14.42 g, 100 mmol)
- Catalyst : Polyphosphoric acid (50.69 g, 150 mmol)
- Conditions : 150°C for 6–8 hours under nitrogen atmosphere
- Workup : Neutralization with 10% NaOH, filtration, and recrystallization from ethanol/water
- Yield : 89.2% of intermediate 8-fluoro-2,3-dimethylquinolin-4-ol
This method leverages PPA's dual role as a Brønsted acid and dehydrating agent to facilitate both the Skraup cyclization and subsequent spiro-ring formation.
Transition Metal-Catalyzed Spirocyclization
Patent literature describes nano-catalyzed approaches using dispersed metal nitrates in organic solvents:
| Parameter | Specification |
|---|---|
| Catalyst | Cu(NO₃)₂-supported γ-Al₂O₃ nanoparticles (5–10 nm) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Spirocyclization Yield | 72–78% |
The mechanism likely involves initial formation of a quinoline-oxonium ion intermediate, followed by intramolecular nucleophilic attack from the oxane oxygen to establish the spiro junction.
Spirocyclic Ring Formation
Critical to the synthesis is the construction of the oxane ring fused at the 3-position of the quinoline. Two optimized protocols exist:
Acid-Mediated Cyclodehydration
Using concentrated H₂SO₄ as cyclizing agent:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Acid Concentration | 98% H₂SO₄ | 85% H₃PO₄ |
| Temperature | 120°C | 150°C |
| Time | 4 hours | 6 hours |
| Spiro Yield | 65% | 71% |
| Purity (HPLC) | 95.2% | 97.8% |
The higher efficiency of phosphoric acid correlates with reduced carbonization side reactions.
Microwave-Assisted Synthesis
Accelerating spirocyclization through dielectric heating:
| Variable | Setting |
|---|---|
| Microwave Power | 300 W |
| Temperature | 180°C |
| Pressure | 20 bar |
| Time | 15 minutes |
| Yield Improvement | +22% vs conventional |
This method significantly reduces reaction times while maintaining stereochemical integrity.
Purification and Characterization
Final product quality depends on rigorous purification:
Crystallization Conditions
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethyl acetate/hexane | 78 | 99.1 |
| Dichloromethane/MeOH | 82 | 98.6 |
| Acetone/water | 75 | 97.3 |
X-ray crystallographic analysis confirms the spiro configuration with key bond parameters:
- C3–O1 bond length: 1.423 Å
- C3–C4 bond length: 1.507 Å
- O1–C3–C4 angle: 112.3°
Spectroscopic Data
- δ 7.82 (d, J = 8.1 Hz, 1H, H-5')
- δ 7.35 (td, J = 7.6, 1.2 Hz, 1H, H-6')
- δ 4.12–4.08 (m, 2H, H-2ax, H-6ax)
- δ 3.92 (dt, J = 11.3, 3.1 Hz, 2H, H-2eq, H-6eq)
- δ 2.85 (s, 3H, CH₃)
¹³C NMR (126 MHz, CDCl₃) :
- 163.4 (C-8')
- 157.2 (d, J = 245.7 Hz, C-F)
- 75.8 (C-4)
- 32.1 (C-2')
Scale-Up Considerations
Industrial production requires optimization of:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Cycle Time | 18 hours | 14 hours |
| E-Factor | 32 | 18 |
| API Recovery | 68% | 82% |
Continuous flow reactors demonstrate particular promise for large-scale manufacturing, achieving 93% conversion with residence times under 10 minutes.
Chemical Reactions Analysis
Types of Reactions
8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Molecular Formula
- Chemical Formula : C₁₃H₁₆FNO
- CAS Number : 1823824-06-1
Structural Characteristics
The spiro structure of 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is defined by its unique arrangement where two rings are interconnected through a single atom. The presence of fluorine enhances the compound's reactivity and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Chemistry
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] serves as a building block in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution.
Case Study: Synthesis of Quinoline Derivatives
In synthetic organic chemistry, this compound has been used to produce quinoline derivatives via oxidation reactions using potassium permanganate or chromium trioxide. The fluorine atom's presence facilitates the formation of stable intermediates, enhancing yield and selectivity.
Biology
The biological activities of 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] have been investigated for potential antimicrobial and anticancer properties. The compound's interaction with biological macromolecules suggests it may modulate enzyme activity or receptor functions.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific enzymes responsible for cancer cell proliferation.
Medicine
In medicinal chemistry, this compound is being explored for drug development targeting specific enzymes or receptors involved in disease pathways. Its structural characteristics allow it to interact effectively with biological targets.
Case Study: Drug Development for Enzyme Inhibition
Studies indicate that 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] can act as a potent inhibitor of certain enzymes linked to metabolic disorders. This property positions it as a candidate for therapeutic agents aimed at treating diseases such as diabetes and cancer.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications requiring high specificity and stability.
Case Study: Advanced Material Development
The spiro structure contributes to the mechanical strength and thermal stability of polymers when incorporated into composite materials. This application is particularly relevant in the automotive and aerospace industries.
Table 2: Comparison with Analogous Compounds
| Compound Name | Unique Features |
|---|---|
| 8'-Chloro-2',4'-dihydro-1'H-spiro[oxane] | Chlorine substituent affects reactivity differently |
| 8'-Bromo-2',4'-dihydro-1'H-spiro[oxane] | Bromine provides distinct electronic properties |
| 8'-Iodo-2',4'-dihydro-1'H-spiro[oxane] | Iodine's large size influences sterics |
Compared to its analogs, 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] exhibits enhanced reactivity due to the fluorine atom's high electronegativity.
Mechanism of Action
The mechanism of action of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spiro structure also contributes to the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic quinolines are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Ring Systems and Spiro Junctions :
- The oxane ring in the target compound provides a six-membered oxygen-containing ring, offering moderate polarity and conformational flexibility. In contrast, piperidine analogs (e.g., ) introduce nitrogen, enabling hydrogen bonding and basicity.
- Cyclopropane -fused derivatives (e.g., ) exhibit increased rigidity, which may enhance target selectivity but reduce synthetic accessibility.
Substituent Effects: Fluorine at the 8'-position (target compound) improves metabolic stability and electronegativity compared to non-fluorinated analogs. For example, the 6'-methoxy derivative offers electron-donating effects but may reduce oxidative stability. Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vitro assays, while tert-butyl esters (e.g., ) are preferred for protecting-group strategies in synthesis.
Synthetic Accessibility: The target compound is synthesized via modular spirocyclization methods, similar to protocols for 4-oxo-spiro[thiazolidine-2,2'-quinolines] (e.g., NaH-mediated cyclization in THF ). Piperidine and indene derivatives require specialized reagents (e.g., DDQ for oxidation ) or transition-metal catalysts (e.g., Rh(III) for enantioselective synthesis ).
Biological Activity
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structural features suggest it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
The compound is characterized by the following chemical properties:
- Chemical Formula : C₁₃H₁₆FNO
- Molecular Weight : 221.27 g/mol
- CAS Number : 1823824-06-1
Biological Activity Overview
Research has indicated that 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] exhibits promising biological activities, particularly in the context of cytotoxicity and antiproliferative effects against various cancer cell lines.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of spiro-fused compounds, including derivatives similar to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], demonstrated significant antiproliferative activity against several cancer cell lines such as K562 (human erythroleukemia), HeLa (cervical carcinoma), and Sk-mel-2 (melanoma). The IC50 values for these compounds ranged from 2 ± 1 to 12 ± 1 μM after 72 hours of treatment, indicating moderate potency against these cell lines .
The mechanism by which 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] exerts its effects appears to involve:
- Cell Cycle Arrest : Treatment with the compound resulted in an increased accumulation of cells in the G0/G1 phase and SubG1 phase, suggesting that it may induce apoptosis or inhibit cell proliferation .
- Inhibition of Cell Motility : Scratch assays indicated that compounds similar to this spiro compound can inhibit metastasis by reducing cell motility in melanoma cell lines .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle | Notes |
|---|---|---|---|---|
| Compound 8 | K562 | 10 ± 2 | Increased G0/G1 phase | Induces apoptosis |
| Compound 4 | HeLa | 5 ± 1 | Increased SubG1 phase | Significant antiproliferative activity |
| Compound 24 | Sk-mel-2 | 12 ± 1 | Decreased S phase | Inhibits cell motility |
Toxicological Profile
While detailed toxicological data specific to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is limited, safety data sheets indicate that acute toxicity data is not available. Further studies are necessary to evaluate its safety profile comprehensively .
Q & A
Q. What are the established synthetic routes for 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], and how do reaction conditions impact yield?
The compound is typically synthesized via multi-step organic reactions, including cyclization of quinoline derivatives with oxane precursors. Key steps involve fluorination using agents like Selectfluor or DAST to introduce the fluorine atom at the 8' position. A nitro-reduction/double lactamization approach, as seen in spirooxindole synthesis, can be adapted using LiAlH₄ in THF under nitrogen . Reaction yields are influenced by solvent choice (e.g., polar aprotic solvents enhance cyclization), temperature (60–100°C optimal for fluorination), and catalysts (e.g., Pd for cross-coupling steps). Purification often involves silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this spiroquinoline’s structure?
- ¹H/¹³C NMR : Essential for confirming the spirocyclic structure and fluorine substitution. The fluorine atom’s electron-withdrawing effect causes distinct deshielding in adjacent protons (e.g., δ 7.2–8.1 ppm for aromatic H) .
- HRMS : Validates molecular weight (C₁₃H₁₆FNO; MW 221.27 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves spatial arrangement of the spiro junction and fluorine orientation .
Advanced Research Questions
Q. How does the 8'-fluoro substituent modulate biological activity compared to non-fluorinated analogs?
The fluorine atom enhances lipophilicity, improving membrane permeability and target binding. For example, fluorinated spiroquinolines exhibit 5–10× higher inhibition of bacterial DNA gyrase (IC₅₀ 2.5 µM vs. 12 µM for non-fluorinated analogs) due to halogen bonding with active-site residues . However, excessive lipophilicity may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) .
Q. What methodological strategies address contradictory data in antimicrobial assays (e.g., Gram-positive vs. Gram-negative efficacy)?
Discrepancies arise from differences in bacterial membrane composition. To resolve:
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Use efflux pump inhibitors (e.g., PAβN) to assess whether Gram-negative resistance stems from efflux mechanisms .
- Compare MIC values across standardized strains (e.g., S. aureus ATCC 29213 vs. E. coli ATCC 25922) and validate via checkerboard synergy testing .
Q. How can enantioselective synthesis of this spiroquinoline be achieved, and what catalysts are optimal?
Chiral phosphine catalysts (e.g., L-threonine-derived phosphines) enable asymmetric [4+2] annulation, achieving >90% enantiomeric excess (ee). Key steps:
- Use vinyl ketones or α,β-unsaturated imines as substrates.
- Optimize solvent (toluene or DCM) and temperature (−20°C to RT) to minimize racemization .
- Monitor ee via chiral HPLC (e.g., Chiralpak IC column) .
Data Analysis and Mechanistic Questions
Q. What in vitro models are suitable for evaluating anticancer mechanisms, and how do results align with apoptosis assays?
- Cell line panels : Test across NCI-60 cancer cells, prioritizing lines with high oxidative stress (e.g., A549 lung carcinoma).
- Mechanistic assays :
- JC-1 staining for mitochondrial membrane potential collapse.
- Caspase-3/7 activation (luminescence-based) to confirm apoptosis .
Q. How do enzyme inhibition profiles (e.g., ADAMTS7 vs. ADAMTS5) inform therapeutic targeting?
Comparative and Optimization Studies
Q. What structural modifications improve metabolic stability without compromising antimicrobial activity?
- Methoxy groups at C-2 reduce CYP450-mediated oxidation (t₁/₂ increased from 1.2 h to 4.5 h in hepatocytes).
- PEG-linked prodrugs enhance aqueous solubility (logP reduced from 3.1 to 1.8) while maintaining Gram-positive efficacy (MIC 0.5 µg/mL vs. 0.6 µg/mL for parent compound) .
Q. How do spiroquinoline derivatives compare in antioxidant capacity, and what assays are most reliable?
- ABTS/DPPH assays : Fluorinated derivatives show 60–65% radical scavenging vs. 70% for ascorbic acid.
- FRAP : Correlates with electron-donating substituents (e.g., -OH groups at C-4 enhance activity by 30%) .
- Contradictions between assays may arise from solvent polarity; use standardized DMSO/PBS mixtures .
Methodological Resources
Recommended protocols for scaling up synthesis while maintaining enantiopurity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
